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molecular formula C16H12N2O2 B027472 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 107027-35-0

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No. B027472
M. Wt: 264.28 g/mol
InChI Key: OCXAIJJVNVWYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904659

Procedure details

A mixture of 2-acetylpyridine (IV; R1 =2-aza: 6.05 g, 0.05 mol) and 7-methylisatin (V; R2 =H: 8.52 g, 0.053 mol) in 65 mL of 50% EtOH--H2O containing KOH (13 g) was refluxed for 2 h, then diluted with 50% EtOH--H2O to obtain a homogeneous solution, filtered and acidified (HOAc). The resulting acid was collected, washed with 30% EtOH--H2O and recrystallized from DMF--EtOH to provide the product (9.4 g, 67%, mp. 319°-320° C. Anal. (C16H12N2O2) C,H,N.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].[CH3:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:19]=1[NH:18][C:17](=[O:20])[C:16]2=O.[OH2:22].[OH-].[K+]>CCO>[CH3:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:19]=1[N:18]=[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[CH:2]=[C:16]2[C:17]([OH:20])=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
8.52 g
Type
reactant
Smiles
CC=1C=CC=C2C(C(NC12)=O)=O
Name
Quantity
65 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
13 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting acid was collected
WASH
Type
WASH
Details
washed with 30% EtOH
CUSTOM
Type
CUSTOM
Details
H2O and recrystallized from DMF
CUSTOM
Type
CUSTOM
Details
EtOH to provide the product (9.4 g, 67%, mp. 319°-320° C

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=C2C(=CC(=NC12)C1=NC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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